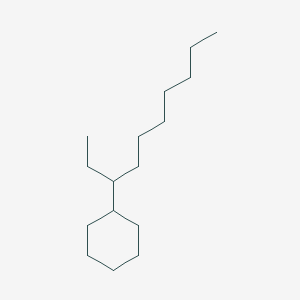
Polonium PO-210
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polonium PO-210 is a radioactive isotope of the element polonium, which was first discovered by Marie and Pierre Curie in 1898. This compound is known for its intense radioactivity, primarily emitting alpha particles. It has a half-life of approximately 138 days and decays into stable lead-206. This compound is naturally found in trace amounts in the environment, particularly in uranium ores, and is also a byproduct of the decay of radon-222 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polonium PO-210 can be produced artificially by bombarding bismuth-209 with neutrons in a nuclear reactor. The reaction produces bismuth-210, which subsequently decays into polonium-210 through beta decay .
Industrial Production Methods: In industrial settings, polonium-210 is typically produced in nuclear reactors. The process involves irradiating bismuth-209 with thermal neutrons to form bismuth-210, which then decays to polonium-210. This method is preferred due to its efficiency and the relatively high yield of polonium-210 .
Analyse Des Réactions Chimiques
Types of Reactions: Polonium PO-210 primarily undergoes alpha decay, emitting alpha particles and transforming into lead-206 . It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its radioactive nature and instability.
Common Reagents and Conditions: The production of polonium-210 involves neutron irradiation of bismuth-209. The reaction conditions include a controlled environment within a nuclear reactor, where bismuth-209 is exposed to a neutron flux .
Major Products: The primary product of polonium-210 decay is lead-206, which is stable and non-radioactive .
Applications De Recherche Scientifique
Polonium PO-210 has several applications in scientific research and industry:
Neutron Sources: this compound is used in neutron sources when combined with beryllium.
Static Eliminators: It is used in devices that eliminate static electricity in machinery, such as those used in paper rolling, manufacturing sheet plastics, and spinning synthetic fibers.
Radioisotope Thermoelectric Generators: this compound has been used as a heat source in radioisotope thermoelectric generators, which are used to power satellites and other space probes.
Mécanisme D'action
Polonium PO-210 exerts its effects through the emission of alpha particles. These particles have high energy but low penetration power, meaning they can cause significant damage to biological tissues if ingested or inhaled. The alpha particles ionize molecules in cells, leading to radiation damage and potentially causing cancer .
Comparaison Avec Des Composés Similaires
Polonium-208: Another isotope of polonium, with a longer half-life and different decay properties.
Polonium-209: Similar to polonium-210 but with a much longer half-life and lower specific activity.
Uniqueness of Polonium PO-210: this compound is unique due to its high specific activity and relatively short half-life, making it highly radioactive and suitable for applications requiring intense alpha radiation. Its ability to emit alpha particles makes it particularly useful in neutron sources and static eliminators .
Propriétés
Numéro CAS |
13981-52-7 |
|---|---|
Formule moléculaire |
Po |
Poids moléculaire |
209.98287 g/mol |
Nom IUPAC |
polonium-210 |
InChI |
InChI=1S/Po/i1+1 |
Clé InChI |
HZEBHPIOVYHPMT-OUBTZVSYSA-N |
SMILES |
[Po] |
SMILES isomérique |
[210Po] |
SMILES canonique |
[Po] |
Synonymes |
210Po radioisotope Po-210 radioisotope Polonium-210 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)



